molecular formula C28H28N2O7S B301297 ETHYL (2Z)-2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]-5-(3-ETHOXY-4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]-5-(3-ETHOXY-4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B301297
M. Wt: 536.6 g/mol
InChI Key: WWYWAARTNAIOQO-UCQKPKSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ETHYL (2Z)-2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]-5-(3-ETHOXY-4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves several stepsThe final step involves the esterification of the carboxylate group with ethanol under acidic conditions .

Chemical Reactions Analysis

Ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]-5-(3-ETHOXY-4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared to other similar compounds, such as:

These comparisons highlight the unique structural features of ETHYL (2Z)-2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]-5-(3-ETHOXY-4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H28N2O7S

Molecular Weight

536.6 g/mol

IUPAC Name

ethyl (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H28N2O7S/c1-5-34-22-15-18(8-10-19(22)33-4)25-24(27(32)35-6-2)16(3)29-28-30(25)26(31)23(38-28)14-17-7-9-20-21(13-17)37-12-11-36-20/h7-10,13-15,25H,5-6,11-12H2,1-4H3/b23-14-

InChI Key

WWYWAARTNAIOQO-UCQKPKSFSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC5=C(C=C4)OCCO5)S3)C)C(=O)OCC)OC

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC5=C(C=C4)OCCO5)/S3)C)C(=O)OCC)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC5=C(C=C4)OCCO5)S3)C)C(=O)OCC)OC

Origin of Product

United States

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